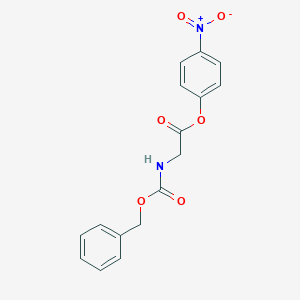
Z-dehydro-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Dehydro-Ala-OH, also known as Z-DHA, is an important component of the body’s metabolic pathways and is used in a variety of biochemical and physiological processes. Z-DHA is a naturally occurring amino acid derivative that is synthesized in the body through a variety of enzymatic pathways. It is found in both animal and plant tissues, and is an essential component of the biosynthesis of proteins and other macromolecules. Z-DHA is also a key component of the body’s antioxidant defense system, and plays an important role in the regulation of cellular processes.
Scientific Research Applications
Green Synthesis Route in Food Industry
Z-dehydro-Ala-OH has been explored in the synthesis of high-solubility and low-toxicity compounds such as the bitter-taste dipeptide Ala-Phe. This dipeptide is considered a potential substitute for caffeine in the food industry. The synthesis involves a clean route combining biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles. This method demonstrates the feasibility of an easy, economical, stereoselective, and clean production of important compounds, contributing to the advancement of peptide chemistry and catalysis (Ungaro et al., 2015).
Metal Ion Binding Studies
Research on this compound and its derivatives has provided insights into their metal ion binding capabilities, particularly towards Fe(III), Al(III), Ni(II), Cu(II), and Zn(II). These studies help in understanding the effects of hydroxamic-N(Me) (secondary) versus hydroxamic-NH (primary) and the protection at the N terminus of the peptide chain on metal binding capability and selectivity. Such knowledge is crucial for developing new materials and therapeutic agents (Buglyó et al., 2016).
Dehydration Process Studies
This compound and related compounds have been studied for their role in the dehydration process of layered double hydroxides (LDHs) and hydrotalcite-like compounds. These studies aim to understand the thermal stability and structural changes during dehydration, which is vital for applications in catalysis and material science. For instance, the dehydration of Zn-Al hydrotalcite-like compounds shows significant thermal stability influenced by the interaction among water molecules, anions, and hydroxyl layers (Costa et al., 2011).
Enzyme-catalyzed Dipeptide Synthesis
The enzyme-catalyzed synthesis of N-benzyloxycarbonyl (Z)-dipeptides using this compound as an acyl donor has been improved by employing frozen aqueous solutions as the reaction medium. This method highlights the potential of this compound in facilitating the efficient and selective synthesis of dipeptides, contributing to advancements in biochemistry and pharmaceuticals (Salam et al., 2008).
Mechanism of Action
Target of Action
Z-dehydro-Ala-OH, also known as Z-dehydroalanine, is a derivative of the amino acid alanine It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevent muscle damage caused by exercise .
Mode of Action
They can interact with their targets to induce changes that affect the overall physiology of the organism .
Biochemical Pathways
For instance, they can influence the synthesis of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and help prevent exercise-induced muscle damage .
Result of Action
They can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and help prevent exercise-induced muscle damage .
Biochemical Analysis
Cellular Effects
It is known that aldehyde dehydrogenases, which are responsible for the NAD(P)-dependent oxidation of aldehydes to carboxylic acids, play a role in many cellular functions . Given that Z-dehydro-Ala-OH is a derivative of alanine, it may influence cell function through interactions with these and other enzymes.
Molecular Mechanism
It is known that the conformational behavior of dehydro-Ala-OH affects the electronic structure, particularly the enamic moiety . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the outcomes of drug and/or component toxicological studies, dose, and side effects are studied in vivo for future use in humans . This suggests that this compound may have threshold effects and potentially toxic or adverse effects at high doses in animal models.
Metabolic Pathways
It is known that ALA, a metabolic intermediate in higher plants, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . Given that this compound is a derivative of alanine, it may be involved in similar metabolic pathways.
properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHJVTWVRPQBBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405449 |
Source


|
| Record name | Z-dehydro-Ala-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39692-63-2 |
Source


|
| Record name | Z-dehydro-Ala-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














